Pyrrole-2,5-diacetonitrile
Overview
Description
Pyrrole-2,5-diacetonitrile is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrole-2,5-diacetonitrile can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst such as iron(III) chloride under mild conditions . Another method includes the reaction of hexane-2,5-dione with aromatic amines in water using squaric acid as an organocatalyst at 60°C .
Industrial Production Methods: Industrial production of this compound often involves multicomponent reactions (MCRs) due to their efficiency and environmental benefits. These reactions typically use readily available starting materials and proceed under mild conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyrrole-2,5-diacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrogenated pyrrole compounds.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions typically use reagents such as halogens and acids.
Major Products: The major products formed from these reactions include various substituted pyrroles, which are valuable intermediates in organic synthesis and pharmaceuticals .
Scientific Research Applications
Pyrrole-2,5-diacetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrole-2,5-diacetonitrile involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes and receptors, leading to therapeutic effects. For example, certain pyrrole derivatives inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Pyrrole: A simpler analog with a similar ring structure but without the acetonitrile groups.
2,5-Dimethylpyrrole: Another derivative with methyl groups instead of acetonitrile groups.
2,5-Di(2-thienyl)pyrrole: Contains thiophene rings, offering different electronic properties.
Uniqueness: Pyrrole-2,5-diacetonitrile is unique due to its acetonitrile groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other pyrrole compounds .
Properties
IUPAC Name |
2-[5-(cyanomethyl)-1H-pyrrol-2-yl]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-5-3-7-1-2-8(11-7)4-6-10/h1-2,11H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFDHDRFNKOVHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)CC#N)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300061 | |
Record name | Pyrrole-2,5-diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34211-88-6 | |
Record name | 2,5-Bis(cyanomethyl)pyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034211886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrole-2,5-diacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrrole-2,5-diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(cyanomethyl)pyrrole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9R27HK7KV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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